molecular formula C14H7Cl2NO2S B14278023 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- CAS No. 133044-58-3

2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)-

Cat. No.: B14278023
CAS No.: 133044-58-3
M. Wt: 324.2 g/mol
InChI Key: VHWIHBNAGANTSM-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring substituted with a 2,6-dichlorobenzoyl group. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2(3H)-benzothiazolone. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit proteases or other enzymes involved in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is unique due to its specific combination of a benzothiazolone ring and a 2,6-dichlorobenzoyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

133044-58-3

Molecular Formula

C14H7Cl2NO2S

Molecular Weight

324.2 g/mol

IUPAC Name

6-(2,6-dichlorobenzoyl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H7Cl2NO2S/c15-8-2-1-3-9(16)12(8)13(18)7-4-5-10-11(6-7)20-14(19)17-10/h1-6H,(H,17,19)

InChI Key

VHWIHBNAGANTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)NC(=O)S3)Cl

Origin of Product

United States

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